5-(叔丁氧基)吡啶甲腈

描述

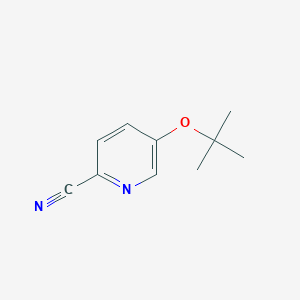

5-(tert-Butoxy)picolinonitrile is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is used for research purposes and is available for purchase from various suppliers .

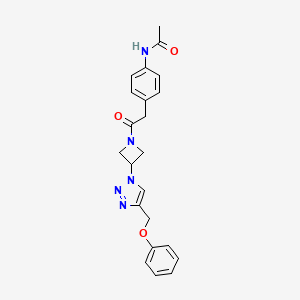

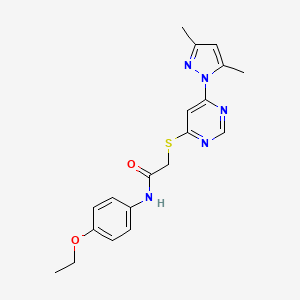

Molecular Structure Analysis

The molecular structure of 5-(tert-Butoxy)picolinonitrile consists of a picolinonitrile group (a pyridine ring with a nitrile group at the 2-position) and a tert-butoxy group attached at the 5-position .科学研究应用

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles

5-(tert-Butoxy)picolinonitrile is used in the synthesis of 3-hydroxy-4-substituted picolinonitriles. This is achieved via gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles and subsequent N−O bond cleavage of isoxazolopyridines under mild reaction conditions .

Production of Biologically Active Molecules

The compound is used in the production of biologically active molecules. For instance, 2,3,4-Trisubstituted pyridines, which are frequently found in biologically active molecules, can be synthesized using 5-(tert-Butoxy)picolinonitrile .

Construction of Functional Groups

The cyano group in 5-(tert-Butoxy)picolinonitrile provides opportunities to construct a variety of functional groups, including amino, methyl, amido, imidate, amidoxime, keto, carboxyl, and ester groups, in only one step .

4. Introduction of Acyl and Alkyl Groups The 3-hydroxy group in 5-(tert-Butoxy)picolinonitrile provides opportunities to introduce various acyl and alkyl groups in one step .

Protodeboronation of Pinacol Boronic Esters

5-(tert-Butoxy)picolinonitrile is used in the protodeboronation of pinacol boronic esters. This process is utilized in the formal anti-Markovnikov hydromethylation of alkenes .

6. Total Synthesis of δ-®-coniceine and Indolizidine 209B The protodeboronation process, in which 5-(tert-Butoxy)picolinonitrile is used, has been applied in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

属性

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPUGXMFYZITLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CN=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butoxy)picolinonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Azepan-1-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2856881.png)

![2-[[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2856883.png)

![2-(2,6-dimethylphenyl)-4-(4-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2856887.png)

![1,3-dimethyl-5-((2-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2856892.png)

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethyl methanesulfonate](/img/structure/B2856893.png)